4,9-Dimethoxycanthin-6-one
CAS No.: 1270001-72-3
Cat. No.: VC7835826
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1270001-72-3 |
|---|---|
| Molecular Formula | C16H12N2O3 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | 4,13-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
| Standard InChI | InChI=1S/C16H12N2O3/c1-20-9-3-4-10-11-5-6-17-15-13(21-2)8-14(19)18(16(11)15)12(10)7-9/h3-8H,1-2H3 |
| Standard InChI Key | WBMNWMYQWQQWHM-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C3=C4N2C(=O)C=C(C4=NC=C3)OC |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=C4N2C(=O)C=C(C4=NC=C3)OC |
Introduction
Structural Characteristics and Identification
Chemical Framework and Substituent Analysis
4,9-Dimethoxycanthin-6-one (C₁₆H₁₂N₂O₃) features a canthin-6-one backbone, a tetracyclic alkaloid scaffold comprising a β-carboline moiety fused to a quinoline system. The molecule is distinguished by methoxy groups at positions 4 and 9, confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . Key spectroscopic data include:
-
¹H NMR (CDCl₃): Signals at δ 3.99 (s, 9-OCH₃) and 4.13 (s, 4-OCH₃), aromatic protons at δ 8.78 (H-2), 7.89 (H-1), and 6.17 (H-5) .
-
UV-Vis: Absorption maxima at 219, 275, 309, and 348 nm, indicative of extended conjugation .
The spatial arrangement of substituents was validated through nuclear Overhauser effect (NOE) correlations, which confirmed proximity between the 4-methoxy group and H-5, as well as the 9-methoxy group and H-8/H-10 .
Comparative Structural Analysis
Among canthin-6-one derivatives, the positions of methoxy and hydroxyl groups critically influence bioactivity. For instance:
-
4,5-Dimethoxycanthin-6-one: Exhibits LSD1 inhibitory activity in glioblastoma .
-
10-Hydroxy-9-methoxycanthin-6-one: Shows moderate cytotoxicity (IC₅₀ = 7.2 μM) .
-
9,10-Dimethoxycanthin-6-one: Demonstrates potent activity (IC₅₀ = 5.0 μM) .
The 4,9-dimethoxy configuration in 4,9-Dimethoxycanthin-6-one optimizes electron distribution, enhancing its interaction with cellular targets .
Pharmacological Activities
Cytotoxic Effects
4,9-Dimethoxycanthin-6-one has been evaluated against the HT-1080 human fibrosarcoma cell line, revealing an IC₅₀ of 5.0 μM, surpassing 5-FU (IC₅₀ = 9.2 μM) . Comparative studies highlight its superior potency relative to other canthin-6-one analogs (Table 1).
Table 1: Cytotoxic Activity of Canthin-6-one Derivatives
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| 4,9-Dimethoxycanthin-6-one | 5.0 | HT-1080 |
| 10-Hydroxy-9-methoxycanthin-6-one | 7.2 | HT-1080 |
| 5,9-Dimethoxycanthin-6-one | 8.2 | HT-1080 |
| 5-FU (Control) | 9.2 | HT-1080 |
Synthesis and Isolation
Natural Extraction
4,9-Dimethoxycanthin-6-one is primarily isolated from Eurycoma longifolia stems through sequential solvent extraction and chromatographic purification. Key steps include:
-
Extraction: Methanol or ethanol maceration to obtain a crude alkaloid fraction.
-
Fractionation: Column chromatography using silica gel or Sephadex LH-20.
-
Purification: High-performance liquid chromatography (HPLC) for final isolation .
Synthetic Approaches
Total synthesis routes remain underdeveloped due to the complexity of the canthin-6-one scaffold. Current strategies focus on:
-
Pictet-Spengler Cyclization: To construct the β-carboline core.
-
Methoxy Group Introduction: Late-stage methylation using dimethyl sulfate or diazomethane .
Comparative Analysis with Related Compounds
Bioactivity Profile
4,9-Dimethoxycanthin-6-one’s IC₅₀ of 5.0 μM ranks it among the most potent canthin-6-one derivatives, outperforming dihydroniloticin (IC₅₀ = 8.2 μM) and 14-deacetyleurylene (IC₅₀ = 3.2 μM) . Its selectivity for fibrosarcoma over non-cancerous cells remains to be elucidated.
Structural-Activity Relationships (SAR)
-
Methoxy Position: 4,9-substitution enhances cytotoxicity compared to 5,9- or 9,10-substitutions.
-
Hydroxyl Groups: Hydroxylation at C-10 reduces activity (e.g., 10-hydroxy-9-methoxycanthin-6-one, IC₅₀ = 7.2 μM) .
Future Directions and Challenges
Therapeutic Development
-
In Vivo Studies: Efficacy and toxicity profiling in murine models.
-
Target Identification: Proteomic screens to identify binding partners.
-
Formulation Optimization: Enhancing bioavailability via nanoencapsulation or prodrug design.
Synthetic Challenges
-
Stereochemical Control: Achieving regioselective methoxy substitution.
-
Scalability: Developing cost-effective routes for large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume